

Introduction: The Strategic Importance of the Indanone Scaffold

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Compound of Interest

Compound Name: 6-Bromo-1-indanone

Cat. No.: B133036

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The indanone framework is a privileged structure in medicinal chemistry, serving as the backbone for numerous pharmacologically active compounds.^[1] Its rigid, bicyclic system provides a versatile platform for developing therapeutic agents across various disease areas.^[2] The successful development of Donepezil, an indanone-derived acetylcholinesterase (AChE) inhibitor approved for treating Alzheimer's disease, has cemented the scaffold's importance and spurred significant scientific interest.^{[1][3]}

Within this valuable class of molecules, **6-Bromo-1-indanone** emerges as a particularly strategic building block.^[4] This derivative of indanone, featuring a bromine atom at the 6-position, combines the core benefits of the indanone scaffold with a reactive handle for extensive chemical modification.^{[2][5]} The bromine atom facilitates a wide range of cross-coupling reactions and other transformations, enabling chemists to generate diverse libraries of novel compounds for drug discovery and material science applications.^{[2][4]} This guide provides an in-depth exploration of **6-Bromo-1-indanone**, from its fundamental properties and synthesis to its critical applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. **6-Bromo-1-indanone** is typically a white to pale yellow crystalline solid, soluble in common organic solvents.^{[4][5]} Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	14548-39-1	
Molecular Formula	C ₉ H ₇ BrO	[6]
Molecular Weight	211.06 g/mol	[4][6]
Appearance	White to light yellow powder/crystal	[5][7]
Purity	Typically ≥97% (HPLC)	[4][6][8]
Storage Temperature	Ambient or 0-8 °C for long-term	[4][6]
InChI Key	SEQHEDQNODAFIU-UHFFFAOYSA-N	[6][9]

Spectroscopic Data Interpretation

A comprehensive spectroscopic analysis is essential for verifying the structure and purity of **6-Bromo-1-indanone**.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum provides definitive structural information. Key expected signals include two triplets in the aliphatic region (2.5-3.5 ppm) corresponding to the two methylene groups (-CH₂CH₂-) of the cyclopentanone ring, and multiple signals in the aromatic region (7.0-8.0 ppm) for the protons on the benzene ring. The specific coupling patterns and chemical shifts of the aromatic protons confirm the 6-bromo substitution pattern.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum complements the ¹H NMR data. It will show a characteristic signal for the carbonyl carbon at a high chemical shift (typically >190 ppm), several signals for the aromatic carbons (one of which will show the effect of bromine substitution), and two signals for the aliphatic methylene carbons.

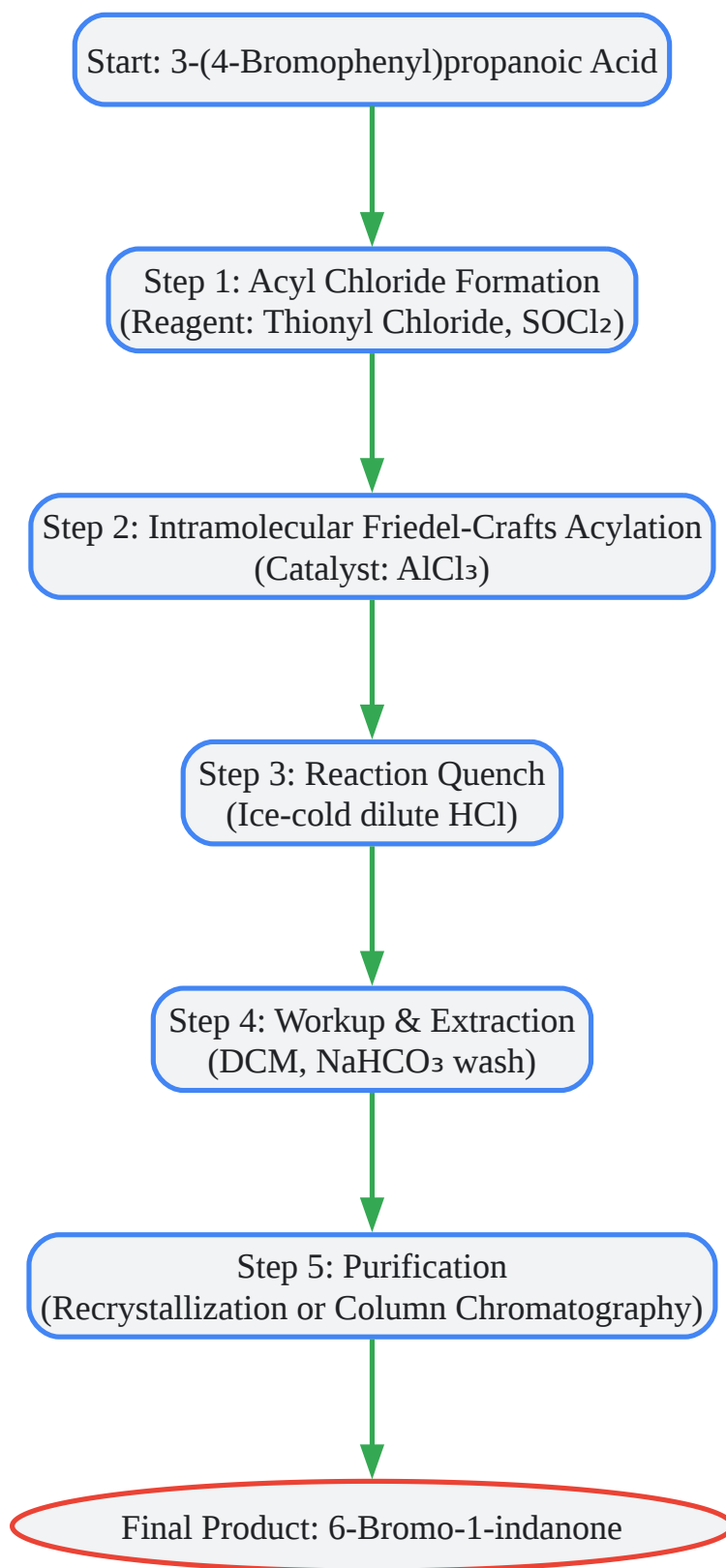
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups. The most prominent feature for **6-Bromo-1-indanone** is a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed around 1700 cm^{-1} .^[10] Additional bands in the aromatic region (around 1600 cm^{-1} and $1450\text{--}1500\text{ cm}^{-1}$) and C-H stretching regions confirm the overall structure.
- MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **6-Bromo-1-indanone**, the mass spectrum will exhibit a characteristic molecular ion peak (M^+) at m/z 210 and a nearly equally intense $M+2$ peak at m/z 212, which is the isotopic signature of a molecule containing one bromine atom.

Caption: Chemical structure of **6-Bromo-1-indanone** ($\text{C}_9\text{H}_7\text{BrO}$).

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The most common and reliable method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.^{[11][12]} This reaction involves the formation of an acylium ion intermediate which then attacks the aromatic ring to form the five-membered cyclopentanone ring.

The causality behind this choice of pathway is its efficiency and robustness. While direct cyclization of the carboxylic acid is possible using strong acids like polyphosphoric acid (PPA) or triflic acid, a two-step procedure via the acyl chloride often provides cleaner reactions and higher yields.^[12] The conversion to the more reactive acyl chloride ensures that the subsequent intramolecular acylation proceeds under milder conditions, minimizing potential side reactions.



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Caption: General workflow for the synthesis of **6-Bromo-1-indanone**.

Detailed Step-by-Step Methodology

This protocol describes a standard laboratory-scale synthesis.

Materials:

- 3-(4-Bromophenyl)propanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Ice
- Dilute hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Protocol:

- Acyl Chloride Formation:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous DCM.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add thionyl chloride (1.2 eq) dropwise. The addition of a catalytic amount of DMF (1-2 drops) can accelerate this step.
 - Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution (SO_2 and HCl) ceases. The progress can be monitored by TLC. This step is self-validating as the formation of the more mobile acyl chloride is easily observed.

- Intramolecular Friedel-Crafts Cyclization:
 - In a separate, larger flame-dried flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl_3 , 1.2 eq) in anhydrous DCM.
 - Cool this suspension to 0 °C.
 - Add the previously prepared acyl chloride solution dropwise to the AlCl_3 suspension over 30-45 minutes. Causality Note: This slow addition is critical to control the exothermic reaction and prevent side reactions. AlCl_3 is a strong Lewis acid that coordinates to the acyl chloride, facilitating the formation of the electrophilic acylium ion.^[13]
 - After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete by TLC analysis.
- Work-up and Purification:
 - Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step quenches the reaction by hydrolyzing the aluminum complexes.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer twice with DCM.
 - Combine all organic layers and wash sequentially with dilute HCl, water, saturated NaHCO_3 solution (to neutralize any remaining acid), and finally with brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude **6-Bromo-1-indanone** by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.

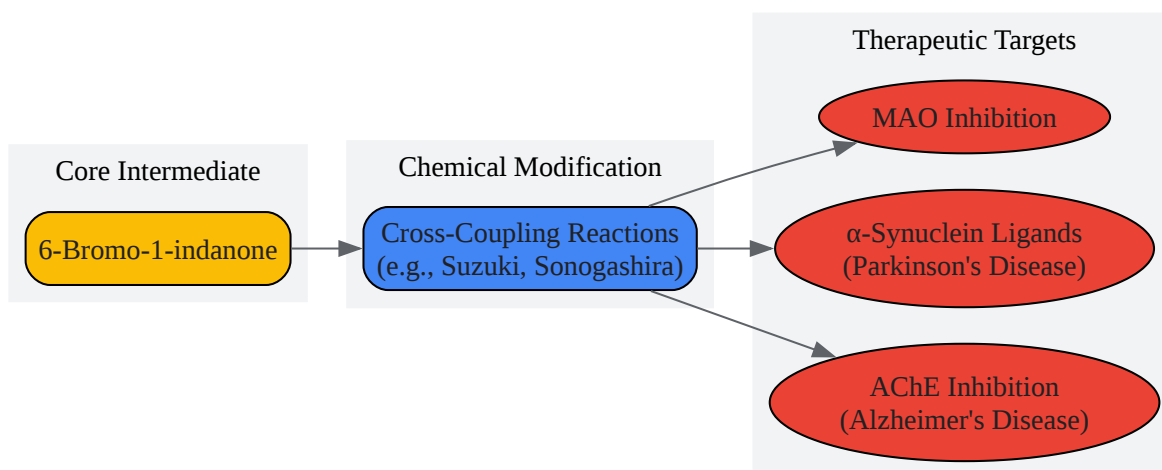
Applications in Research and Drug Development

6-Bromo-1-indanone is not an end-product but a versatile intermediate. Its value lies in the strategic placement of the bromine atom, which serves as a linchpin for building molecular

complexity.

Scaffold for Neurodegenerative Disease Therapeutics

The indanone core is central to drugs targeting neurodegenerative disorders.[3] **6-Bromo-1-indanone** is a key starting material for synthesizing analogs of compounds like Donepezil and for discovering new agents.[1] The bromine allows for the introduction of various side chains and functional groups via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships (SAR) to optimize binding to targets such as acetylcholinesterase (AChE), monoamine oxidases (MAO), or misfolded protein aggregates like α -synuclein, which is implicated in Parkinson's disease.[3][14][15]



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Caption: Role of **6-Bromo-1-indanone** in drug discovery pathways.

Intermediate for Anti-Inflammatory and Anticancer Agents

Indanone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][11] The non-steroidal anti-inflammatory drug (NSAID) Sulindac contains an indene core, structurally related to indanone.[2] **6-Bromo-**

1-indanone provides a reliable starting point for synthesizing novel compounds to be screened for these activities. For instance, arylidene indanones, synthesized from 1-indanones, have been investigated as tubulin depolymerizing agents for cancer therapy.[16]

Applications in Material Science

Beyond pharmaceuticals, **6-Bromo-1-indanone** is used in the field of organic electronics.[9][17] It serves as an intermediate in the fabrication of materials for organic light-emitting diodes (OLEDs), where its structural properties can be tailored to influence the electronic and photophysical characteristics of the final materials, enhancing the efficiency of display technologies.[4][17]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **6-Bromo-1-indanone** is essential.

- **Hazard Identification:** It is classified as causing skin irritation (H315) and serious eye irritation (H319).[18] Some sources also list it as potentially causing respiratory irritation and being harmful if swallowed.[6][18]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18][19] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Some suppliers recommend storing under an inert gas.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[18]

Conclusion

6-Bromo-1-indanone (CAS 14548-39-1) is far more than a simple catalog chemical; it is a strategic intermediate that empowers innovation in medicinal chemistry and material science. Its indanone core provides a biologically relevant scaffold, while its bromine substituent offers a

versatile point for synthetic elaboration. For researchers in drug discovery, it is a key starting material for developing novel therapeutics against neurodegenerative diseases, inflammation, and cancer. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the laboratory and beyond.

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